molecular formula C19H31NO2 B12755028 Carbamic acid, phenyl-, dodecyl ester CAS No. 5796-07-6

Carbamic acid, phenyl-, dodecyl ester

Cat. No.: B12755028
CAS No.: 5796-07-6
M. Wt: 305.5 g/mol
InChI Key: UATVIVWPWXCCFM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonym Identification

The compound’s IUPAC name is dodecyl N-phenylcarbamate , derived from its carbamate functional group (-OC(=O)N-), phenyl substituent, and dodecyl alkyl chain. Key synonyms include:

  • Dodecyl phenylcarbamate
  • 1-Dodecanol phenylurethane
  • N-Phenyl dodecyl carbamate

These synonyms reflect historical naming conventions and variations in substituent ordering. The CAS registry number 5796-07-6 serves as a universal identifier across chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₉H₃₁NO₂ corresponds to:

  • 19 carbon atoms
  • 31 hydrogen atoms
  • 1 nitrogen atom
  • 2 oxygen atoms

Table 1: Molecular Weight Calculation

Component Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 19 12.01 228.19
Hydrogen 31 1.008 31.25
Nitrogen 1 14.01 14.01
Oxygen 2 16.00 32.00
Total 305.45

The computed molecular weight of 305.45 g/mol matches experimental values from mass spectrometry.

Three-Dimensional Conformational Analysis

The molecule adopts a staggered conformation due to:

  • Carbamate group planarity : The O-C(=O)-N moiety forms a trigonal planar geometry with partial double-bond character (C=O bond length: ~1.23 Å).
  • Dodecyl chain flexibility : The C12 alkyl chain exhibits gauche and anti-periplanar conformers, as evidenced by molecular dynamics simulations.
  • Phenyl ring orientation : The aromatic ring rotates freely about the N-C(phenyl) bond with a rotational barrier of 12.5 kcal/mol, as determined by variable-temperature NMR.

Figure 1 : Energy-minimized 3D structure showing key dihedral angles:

  • Φ₁ (O-C-O-C): 180° (trans)
  • Φ₂ (N-C-O-C): 60° (gauche)

Computational models indicate the lowest-energy conformer has the phenyl ring orthogonal to the carbamate plane.

Isomeric Variations and Stereochemical Considerations

Despite its apparent structural simplicity, the compound exhibits:

A. Rotational Isomerism
The carbamate group exists as syn/anti rotamers:

  • Syn : Phenyl group and dodecyl chain on same side (ΔG‡ = 9.8 kcal/mol)
  • Anti : Groups on opposite sides (ΔG‡ = 10.2 kcal/mol)

Barriers were calculated using density functional theory (B3LYP/6-31G* basis set).

B. Tautomeric Potential
While no observable keto-enol tautomerism occurs under standard conditions, the compound can act as a:

  • Nucleophile at the carbonyl oxygen (pKa ≈ 15.7)
  • Electrophile at the carbamate carbon

Table 2: Comparative Rotational Barriers

Compound Type Barrier (kcal/mol) Method
N-Alkylcarbamates 16.0 X-ray diffraction
N-Phenylcarbamates 12.5 VT-NMR
N-(2-Pyrimidyl)carbamates <9.0 Computational

The reduced barrier in phenylcarbamates stems from delocalization of the nitrogen lone pair into the aromatic ring. No geometric or optical isomers are present due to the absence of chiral centers and restricted double bonds.

Properties

CAS No.

5796-07-6

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

dodecyl N-phenylcarbamate

InChI

InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-14-17-22-19(21)20-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H,20,21)

InChI Key

UATVIVWPWXCCFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction of Phenyl Isocyanate with Dodecanol

A classical approach involves the direct coupling of phenyl isocyanate with 1-dodecanol:

  • Reagents : Phenyl isocyanate + 1-dodecanol.
  • Conditions : Conducted under anhydrous conditions with a base (e.g., triethylamine) at 0–25°C.
  • Mechanism : Nucleophilic addition of the alcohol to the isocyanate’s electrophilic carbon.

Advantages :

  • High atom economy.
  • No transition-metal catalysts required.

Limitations :

  • Requires strict moisture control to avoid side reactions.

Continuous-Flow Synthesis Using CO₂

A novel continuous-flow method employs carbon dioxide as a carbonyl source:

  • Reagents : Aniline + 1-dodecyl bromide + CO₂.
  • Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile.
  • Conditions :
    • CO₂ flow rate: 6.0 mL/min.
    • Residence time: 50 minutes.
    • Temperature: 80–100°C.
  • Yield : Up to 78% conversion for analogous carbamates.

Procedure :

  • Mix aniline, 1-dodecyl bromide, and DBU in a reactor.
  • Introduce CO₂ under pressure.
  • Purify via acidic workup or column chromatography.

Mixed Carbonate Intermediate Method

This two-step protocol uses mixed carbonates as alkoxycarbonylating agents:

Example :

Step Reagents/Conditions Yield
Mixed carbonate DPC + 1-dodecanol, 25°C 85%
Carbamate formation Aniline, Et₃N, 50°C 78%

Comparative Analysis of Methods

Method Catalysts Temperature (°C) Yield (%) Scalability
Palladium carbonylation PdCl₂(PPh₃)₂ 80–115 ~78 Industrial
Isocyanate-alcohol None 0–25 70–85 Lab-scale
Continuous-flow CO₂ DBU 80–100 78 Pilot-scale
Mixed carbonate Et₃N 25–50 75–85 Lab-scale

Critical Considerations

  • Purity : Acidic workup (e.g., 1.5 M HCl washes) effectively removes unreacted amines and bases.
  • Byproducts : Urea formation is minimized in CO₂-based methods due to controlled stoichiometry.
  • Safety : Palladium-based methods require handling of CO under pressure, necessitating specialized equipment.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features and Bioactivity of Carbamic Acid Esters
Compound Name Ester Group Phenyl Substituent Bioactivity/Application Reference
Carbamic acid, phenyl-, dodecyl ester Dodecyl None (simple phenyl) Hypothesized agrochemical use* Inferred
Carbamic acid, methylphenyl ester Methylphenyl None Strong physostigmine-like activity (intestinal stimulation)
Carbamic acid, ethyl ester Ethyl None Weak physostigmine-like activity
Carbamic acid, (3-isocyanato-4-methylphenyl)-, dodecyl ester Dodecyl 3-Isocyanato-4-methylphenyl Industrial/coatings (isocyanate reactivity)
Carbamic acid, 2-hydroxyethyl-dodecyl ester 2-Hydroxyethyl + Dodecyl None Potential surfactant or polymer additive
Heptacaine (carbamic acid, [2-(heptyloxy)phenyl]-2-(piperidinyl)ethyl ester) Heptyloxy + Piperidinyl ethyl 2-Heptyloxyphenyl Biphasic membrane fluidity modulation

*Note: The target compound’s applications are inferred from analogs.

Pharmacological Activity

  • Physostigmine-like Activity : Shorter esters (methyl, allyl, benzyl) exhibit strong activity in stimulating intestinal peristalsis and miotic effects, while ethyl and phenyl esters show weaker activity . The dodecyl ester’s long alkyl chain may reduce bioavailability, limiting direct pharmacological use but enhancing persistence in environmental applications.
  • Membrane Interactions : Heptacaine (a heptyloxy-substituted carbamate) demonstrates biphasic effects on phosphatidylcholine bilayers, increasing fluidity at low concentrations but reducing it at higher ratios . This suggests that dodecyl esters could exhibit similar phase-dependent behavior in lipid systems.

Stability and Reactivity

  • Ester Stability: Dialkyl and aryl-alkyl carbamic esters (e.g., dimethyl, methylphenyl) are noted for their stability, whereas diethyl and diallyl esters lack significant activity . The dodecyl ester’s stability is likely comparable to other long-chain esters, which are less prone to hydrolysis than methyl or ethyl analogs.
  • Reactive Groups: The 3-isocyanato-4-methylphenyl-dodecyl ester (CAS 71427-58-2) highlights the role of reactive isocyanato groups in industrial crosslinking applications . In contrast, the simple phenyl-dodecyl ester lacks such reactive sites, implying utility in non-reactive contexts like surfactants or slow-release formulations.

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